4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide
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Overview
Description
4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a hydroxy group at the fourth position of the phenyl ring, with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-hydroxy-3-methylbenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the fourth position.
Amidation: The brominated product is then reacted with 4-hydroxy-3-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-bromo-N-(4-oxo-3-methylphenyl)benzamide.
Reduction: N-(4-hydroxy-3-methylphenyl)benzamide.
Substitution: 4-methoxy-N-(4-hydroxy-3-methylphenyl)benzamide.
Scientific Research Applications
4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-8-12(6-7-13(9)17)16-14(18)10-2-4-11(15)5-3-10/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIMNVEECZLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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